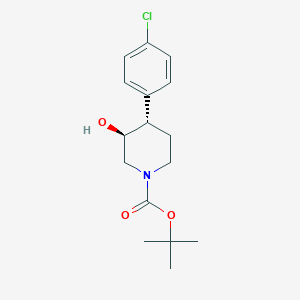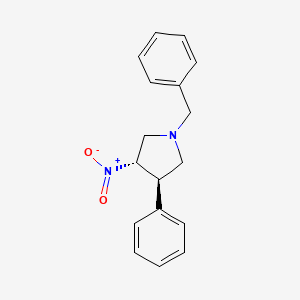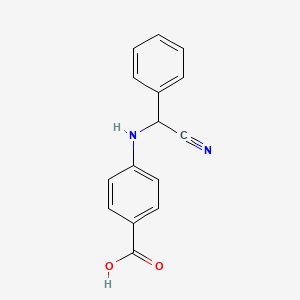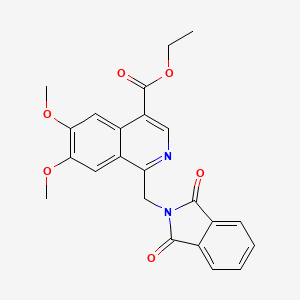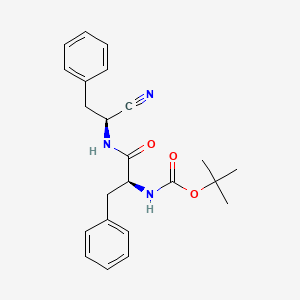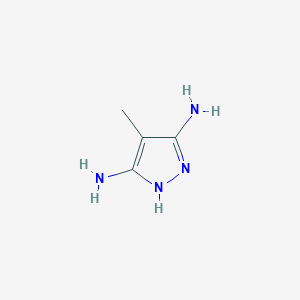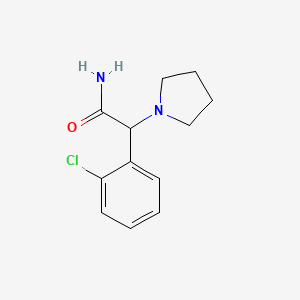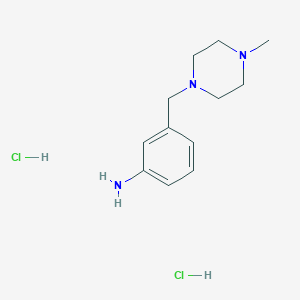
3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride
Descripción general
Descripción
The compound “3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2O2 . It is also known as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The synthesis involves the reductive amination of the corresponding substituted benzoic acid .Molecular Structure Analysis
The molecular structure of this compound includes a methylpiperazine ring, which adopts a chair conformation . In the crystal structure, intermolecular C—H⋯O and C—H⋯N hydrogen bonds link the molecules, generating edge-fused R(3) (3)(17) ring motifs, to form a three-dimensional network .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.21 g/mol . It is a white solid with a melting point of 305-307°C . It is soluble in water and slightly soluble in methanol when heated .Aplicaciones Científicas De Investigación
Neurological Disorders Treatment : This compound has been studied for its potential in treating cognitive disorders. For example, Nirogi et al. (2016) synthesized and evaluated a series of derivatives as 5-HT6 receptor ligands, indicating potential applications in enhancing cognition (Nirogi et al., 2016).
Antidepressant and Antianxiety Effects : Kumar et al. (2017) developed novel derivatives showing significant antidepressant and antianxiety activities in animal models, highlighting its potential use in mental health treatment (Kumar et al., 2017).
Anticonvulsant and Antimicrobial Applications : Aytemir et al. (2004) synthesized derivatives that showed promising anticonvulsant and antimicrobial activities, suggesting its use in epilepsy and infection control (Aytemir et al., 2004).
Cancer Treatment : Gong et al. (2010) studied flumatinib, which includes this compound, as an antineoplastic tyrosine kinase inhibitor, indicating its potential in chronic myelogenous leukemia treatment (Gong et al., 2010).
Antiemetic Activity : Xu et al. (2009) synthesized analogs that showed antiemetic activity comparable to Ondansetron, suggesting its use in managing chemotherapy-induced nausea (Xu et al., 2009).
Hypolipidemic Activity : Ashton et al. (1984) synthesized derivatives with potent activity in lowering serum lipid levels, indicating its use in treating hyperlipidemia (Ashton et al., 1984).
Propiedades
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11;;/h2-4,9H,5-8,10,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGGACATEPPLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
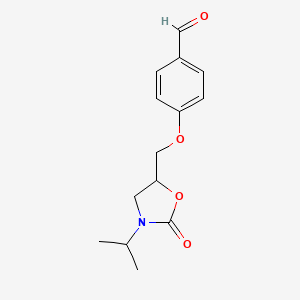

![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
